Cas no 325707-66-2 (6-fluoro-N-methylpyridin-2-amine)

6-Fluoro-N-methylpyridin-2-amine is a fluorinated pyridine derivative with a methylamino substituent at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural motif, which can enhance bioavailability and binding affinity in active molecules. The fluorine atom at the 6-position contributes to increased metabolic stability and lipophilicity, while the N-methyl group may influence steric and electronic properties. Its well-defined synthesis route and purity make it a valuable intermediate for developing bioactive compounds, particularly in kinase inhibitor and heterocyclic chemistry applications. The product is typically supplied with rigorous analytical characterization to ensure consistency for research use.
6-fluoro-N-methylpyridin-2-amine structure
325707-66-2 structure
Product Name:6-fluoro-N-methylpyridin-2-amine
CAS No:325707-66-2
MF:C6H7FN2
MW:126.131584405899
MDL:MFCD11520704
CID:301501
PubChem ID:10558630
Update Time:2025-10-10

6-fluoro-N-methylpyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinamine,6-fluoro-N-methyl-
    • 2-Fluoro-6-methylaminopyridine
    • 6-fluoro-N-methylpyridin-2-amine
    • 2-Aminomethyl-6-fluoropyridine 95+%
    • SCHEMBL14547682
    • E85051
    • W-206537
    • EN300-214813
    • AKOS010478943
    • 325707-66-2
    • CS-0215020
    • 2-Pyridinamine,6-fluoro-N-methyl-(9CI)
    • DB-270984
    • 2-PYRIDINAMINE, 6-FLUORO-N-METHYL-
    • MDL: MFCD11520704
    • Inchi: 1S/C6H7FN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9)
    • InChI Key: MJZXZUBWFMNZGN-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=N1)NC

Computed Properties

  • Exact Mass: 126.05941
  • Monoisotopic Mass: 126.05932639g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 87.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 216.6±25.0 °C at 760 mmHg
  • Flash Point: 84.8±23.2 °C
  • PSA: 24.92
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

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6-fluoro-N-methylpyridin-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:325707-66-2)6-fluoro-N-methylpyridin-2-amine
Order Number:A1085355
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:23
Price ($):213.0
Email:sales@amadischem.com

Additional information on 6-fluoro-N-methylpyridin-2-amine

6-Fluoro-N-Methylpyridin-2-Amine (CAS No 325707-66-2): A Comprehensive Overview

6-Fluoro-N-Methylpyridin-2-Amine, also known by its CAS registry number 325707-66-2, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and chemical synthesis. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, with a fluorine atom at the 6-position and an N-methylamino group at the 2-position. Its unique structure endows it with intriguing chemical properties, making it a valuable building block in various research and industrial applications.

The synthesis of 6-fluoro-N-methylpyridin-2-amine involves a combination of nucleophilic aromatic substitution and Friedel-Crafts alkylation techniques. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its production, reducing environmental impact and enhancing yield. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate coupling reactions involving this compound, opening new avenues for its application in drug discovery and material synthesis.

In the realm of medicinal chemistry, 6-fluoro-N-methylpyridin-2-amine has shown promise as a lead compound for developing novel therapeutics. Its ability to act as a ligand for various biological targets, including G-protein coupled receptors (GPCRs) and kinases, has been extensively studied. Recent studies have highlighted its potential in modulating neurotransmitter systems, making it a candidate for treating central nervous system disorders such as depression and anxiety.

The electronic properties of 325707-66-2 also make it an attractive material for optoelectronic applications. Its conjugated π-system allows for efficient charge transport, which is crucial in organic light-emitting diodes (OLEDs) and photovoltaic devices. Scientists have investigated its role as an electron transport layer in OLEDs, demonstrating improved device efficiency and stability compared to traditional materials.

Moreover, 6-fluoro-N-methylpyridin-2-amine has been employed as an intermediate in the synthesis of more complex molecules with bioactive properties. For instance, its use in constructing heterocyclic frameworks has led to the development of compounds with antimicrobial and anticancer activities. Recent research has focused on optimizing these synthetic routes to enhance scalability and reduce costs, paving the way for large-scale production.

From a structural standpoint, the compound exhibits a planar geometry due to the aromatic nature of the pyridine ring. The fluorine substituent at the 6-position introduces electron-withdrawing effects, while the N-methylamino group at position 2 provides electron-donating characteristics. This balance of electronic effects confers versatility to the molecule, enabling it to participate in diverse chemical transformations.

In terms of physical properties, 325707-66-2 is typically obtained as a crystalline solid with a melting point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethanol makes it amenable to various synthetic protocols. The compound's stability under physiological conditions has also been evaluated, showing minimal degradation over extended periods.

Recent breakthroughs in computational chemistry have provided deeper insights into the reactivity and selectivity of 6-fluoro-N-methylpyridin-2-amie. Quantum mechanical calculations have revealed key transition states involved in its participation in nucleophilic aromatic substitution reactions, offering guidance for optimizing reaction conditions.

In conclusion, 6-fluoro-N-methylpyridin-2-amie (CAS No 325707-66-) stands out as a multifaceted compound with significant potential across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in future research endeavors aimed at developing innovative materials and therapeutic agents.

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Amadis Chemical Company Limited
(CAS:325707-66-2)6-fluoro-N-methylpyridin-2-amine
A1085355
Purity:99%
Quantity:1g
Price ($):213.0
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